molecular formula C9H12F2N2O2S B2385092 Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate CAS No. 2169410-99-3

Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate

Cat. No. B2385092
M. Wt: 250.26
InChI Key: KVYRSLVXAVXPHZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate, also known as DFTP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFTP is a thiazole derivative that has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate is not fully understood. However, it has been proposed that Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has also been found to inhibit the activity of various enzymes involved in the growth and proliferation of cancer cells. Furthermore, Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has been found to inhibit the formation of beta-amyloid plaques in the brain by inhibiting the activity of beta-secretase, an enzyme involved in the formation of beta-amyloid.

Biochemical And Physiological Effects

Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has been found to exhibit interesting biochemical and physiological effects. It has been found to exhibit low toxicity in vitro and in vivo. Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has also been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. Furthermore, Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has been found to exhibit good stability in various biological matrices.

Advantages And Limitations For Lab Experiments

Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has several advantages for lab experiments. It is readily synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects. Furthermore, Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has been found to exhibit low toxicity and good pharmacokinetic properties. However, there are also some limitations to using Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate in lab experiments. Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate is a synthetic compound and may not accurately reflect the effects of natural compounds. Furthermore, the mechanism of action of Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate. One potential direction is the study of the structure-activity relationship of Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate and its analogs to identify compounds with improved therapeutic properties. Another direction is the study of the mechanism of action of Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate to better understand its potential therapeutic applications. Furthermore, the study of the pharmacokinetics and pharmacodynamics of Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate in animal models and humans is needed to evaluate its potential as a therapeutic agent. Finally, the development of novel drug delivery systems for Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate may improve its therapeutic efficacy.
Conclusion
In conclusion, Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects. Furthermore, Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has been extensively studied for its potential therapeutic applications, including as an antimicrobial agent, antitumor agent, and therapeutic agent for Alzheimer's disease. Although there are some limitations to using Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate in lab experiments, there are several future directions for the study of Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate that may lead to the development of novel therapeutic agents.

Synthesis Methods

Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has been synthesized through various methods, including the reaction of 2,2-difluoropropylamine with ethyl 2-bromoacetoacetate, followed by the reaction with thiourea. Another method involves the reaction of ethyl 2-bromoacetoacetate with 2,2-difluoropropylamine, followed by the reaction with ammonium thiocyanate. These methods have been optimized to obtain high yields of Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate.

Scientific Research Applications

Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against various strains of bacteria and fungi, including drug-resistant strains. Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has also been found to exhibit antitumor activity in various cancer cell lines. Furthermore, Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2S/c1-3-15-8(14)6-7(12)16-5(13-6)4-9(2,10)11/h3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYRSLVXAVXPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)CC(C)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate

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